Product packaging for 4-(Pyrrol-1-yl)-1,2,4-triazole(Cat. No.:)

4-(Pyrrol-1-yl)-1,2,4-triazole

Cat. No.: B1253857
M. Wt: 134.14 g/mol
InChI Key: NCGFQIUZLVWYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrrol-1-yl)-1,2,4-triazole is a high-purity chemical reagent designed for advanced research applications. This compound features a unique molecular structure consisting of two planar five-membered rings—a pyrrole and a 1,2,4-triazole—connected by an N-N bond, with the rings oriented nearly perpendicular to each other . This distinct conformation contributes to its solid-state properties, including molecular linkages via C-H...N hydrogen bonds and pi-pi interactions, making it an interesting subject for materials science and crystallography studies . In medicinal chemistry, this compound serves as a valuable scaffold due to the recognized pharmacological activities of both its pyrrole and 1,2,4-triazole components . The 1,2,4-triazole ring is a privileged structure in drug discovery, known for its role in antifungal, antiviral, and herbicidal agents . Research into hybrid molecules containing both pyrrole and triazole ring systems has shown promise, particularly in developing new classes of potential antibacterial and antitubercular agents . This reagent is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B1253857 4-(Pyrrol-1-yl)-1,2,4-triazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

4-pyrrol-1-yl-1,2,4-triazole

InChI

InChI=1S/C6H6N4/c1-2-4-9(3-1)10-5-7-8-6-10/h1-6H

InChI Key

NCGFQIUZLVWYOW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)N2C=NN=C2

Synonyms

4-(pyrrol-1-yl)-1,2,4-triazole

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(Pyrrol-1-yl)-1,2,4-triazole

The most common approaches for synthesizing the this compound system rely on classical cyclization reactions using readily available starting materials.

A widely utilized and efficient method for the synthesis of this compound and its derivatives is the Paal-Knorr pyrrole (B145914) synthesis. This reaction involves the condensation of a primary amine, in this case, a 4-amino-1,2,4-triazole (B31798) derivative, with a 1,4-dicarbonyl compound. derpharmachemica.comresearchgate.netgrafiati.compharmj.org.ua 2,5-Diethoxytetrahydrofuran (or the analogous 2,5-dimethoxytetrahydrofuran) serves as a stable and convenient precursor to succinaldehyde, the required 1,4-dicarbonyl component. researchgate.netresearchgate.net

The reaction is typically carried out in an acidic medium, with glacial acetic acid being the most common solvent and catalyst. derpharmachemica.comresearchgate.netgrafiati.compharmj.org.uaresearchgate.net Under these conditions, the tetrahydrofuran (B95107) ring of the precursor opens to generate the reactive dialdehyde, which then undergoes condensation with the amino group of the triazole. The subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring attached at the N-4 position of the triazole.

This methodology has been successfully applied to a variety of substituted 4-amino-1,2,4-triazoles to produce the corresponding pyrrolyl derivatives in good yields. grafiati.comresearchgate.net For example, this approach has been used to modify the 4-amino group of 4-amino-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-ylthio-acetamides and 3-mercapto-4-amino-5-benzyl-1,2,4-triazole derivatives into the pyrrole moiety. derpharmachemica.comresearchgate.netpharmj.org.ua The reaction demonstrates broad applicability for creating complex heterocyclic structures built upon the this compound scaffold.

Table 1: Paal-Knorr Synthesis of this compound Derivatives

4-Amino-1,2,4-triazole PrecursorReagentSolvent/CatalystProduct Type
4-amino-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides2,5-dimethoxytetrahydrofuran (B146720)Acetic Acid4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides
4-amino-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-ylthio-acetamides2,5-dimethoxytetrahydrofuranAcetic Acid4-(pyrrol-1-yl)-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-ylthio-acetamides
3-mercapto-4-amino-5-benzyl-1,2,4-triazole-4H2,5-dimethoxytetrahydrofuranAcetic Acid3-mercapto-4-(pyrrol-1-yl)-5-benzyl-1,2,4-triazole-4H

While oxidative coupling and cyclization reactions are known in heterocyclic chemistry, the specific pathway involving the manganese dioxide (MnO₂)-mediated oxidative decarboxylation of hydroxymethylated triazoles to directly yield this compound is not a prominently documented synthetic route in the reviewed scientific literature. Manganese dioxide is a well-known oxidizing agent used for various transformations, including the oxidation of alcohols and in dehydrogenative coupling reactions. unisi.itacs.org Similarly, decarboxylation is a known strategy in the synthesis of certain heterocyclic compounds. acs.org However, the combination of these specific reagents and substrates for the synthesis of the title compound is not established as a standard methodology.

Oxidative Decarboxylation Pathways

Synthesis of Substituted this compound Derivatives

The functionalization of the core this compound structure is crucial for modulating its chemical and physical properties. Research has explored the introduction of various functional groups onto the triazole ring.

The synthesis of substituted pyrrolyl-triazole ensembles allows for the introduction of functional groups that can serve as handles for further chemical transformations. One documented approach involves the reaction of pyrrolyl-triazolium salts with elemental sulfur. nih.govacs.org

In this method, substituted 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazol-4-ium bromides are treated with a base in the presence of sulfur. nih.govacs.org This reaction is believed to proceed through the generation of a pyrrole-substituted N-heterocyclic carbene (NHC) intermediate. This highly reactive carbene is then trapped by sulfur, leading to the formation of the corresponding 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazole-5(4H)-thione in high yield. nih.govacs.org This transformation effectively introduces a thione functional group at the C-5 position of the triazole ring, providing a versatile intermediate for further synthetic elaboration.

Introduction of Functional Groups on the Triazole Ring

S-Alkylation of Thiol Derivatives

A common and effective method for modifying the this compound scaffold is through the S-alkylation of its thiol derivatives. This reaction allows for the introduction of a wide range of substituents on the sulfur atom, thereby tuning the molecule's properties. The starting material, 4-(4-chlorophenyl)-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol, can be synthesized and subsequently alkylated using various halogenated alkanes. dergipark.org.tr This process typically involves the reaction of the triazole-3-thiol with an alkylating agent in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. tubitak.gov.tr The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the alkyl halide.

Researchers have successfully synthesized a series of S-alkyl derivatives of 4-(4-chlorophenyl)-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol, resulting in white crystalline substances that are generally insoluble in water but soluble in organic solvents like DMF and DMSO upon heating. dergipark.org.tr The regioselectivity of the alkylation, favoring the sulfur atom, is a key aspect of this methodology, although the formation of N-alkylated byproducts can occur under certain conditions. uzhnu.edu.ua The specific conditions, including the choice of base and solvent, can influence the reaction's yield and selectivity. uzhnu.edu.ua

Table 1: Examples of S-Alkylation Reactions

Starting Thiol Alkylating Agent Product Reference
4-(4-chlorophenyl)-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol Halogenated alkanes S-alkyl 4-(4-chlorophenyl)-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol derivatives dergipark.org.tr
4-Allyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1H-1,2,4-triazole-5-thione Ethyl bromoacetate Ethyl 2-((4-allyl-5-(4-(1H-pyrrol-1-yl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate tubitak.gov.tr
4-Phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1H-1,2,4-triazole-5-thione Methyl iodide 3-(Methylthio)-4-phenyl-5-(4-(1H-pyrrol-1-yl)phenyl)-4H-1,2,4-triazole tubitak.gov.tr
Aminomethylation Reactions

Aminomethylation, specifically the Mannich reaction, provides a pathway to introduce aminomethyl groups onto the this compound scaffold. tubitak.gov.tr This three-component condensation reaction typically involves an active hydrogen-containing compound (the triazole), formaldehyde (B43269), and a primary or secondary amine. researchgate.net In the context of this compound derivatives, the aminomethylation often occurs at a nitrogen atom within the triazole ring. tubitak.gov.tr

For instance, the reaction of 4-allyl-3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-1,2,4-triazole-5-thione with formaldehyde and various secondary amines like morpholine, piperidine, or 4-(pyridin-2-yl)piperazine leads to the formation of N-2-aminomethylated triazolethiones. tubitak.gov.tr This reaction expands the structural diversity of the pyrrole-triazole hybrids, offering opportunities to modulate their physicochemical and biological properties. The Mannich reaction is a versatile tool for synthesizing a wide array of derivatives from a common precursor. tucl.edu.np

Introduction of Functional Groups on the Pyrrole Ring

The functionalization of the pyrrole ring itself is a crucial strategy for creating diverse this compound derivatives. Pyrrole, being an electron-rich heterocycle, readily undergoes electrophilic substitution reactions. researchgate.netnih.gov However, modern synthetic methods have expanded the scope of pyrrole functionalization beyond classical approaches.

One key method involves the Paal-Knorr synthesis, which can be used to construct the pyrrole ring with desired substituents. For example, the amino group at position 4 of a 1,2,4-triazole (B32235) can be converted into a pyrrole fragment by reacting with 2,5-dimethoxytetrahydrofuran in acetic acid. derpharmachemica.com This allows for the direct attachment of a pyrrole ring to the triazole core.

Furthermore, multi-step synthetic sequences can be employed to introduce functional groups onto a pre-existing pyrrole ring within the hybrid molecule. This can involve reactions such as acylation or the introduction of substituents via intermediates like pyrrole-2-carboxaldehyde. researchgate.net The versatility of the pyrrole ring allows for a wide range of chemical modifications, contributing to the development of a broad library of this compound compounds. nih.gov

Multi-Step Reaction Protocols for Hybrid Systems

The construction of complex hybrid systems incorporating the this compound moiety often necessitates multi-step reaction sequences. These protocols allow for the controlled and sequential introduction of different structural features.

Hydrazinolysis and Thiosemicarbazide (B42300) Intermediates

A common pathway to synthesize 4-substituted-5-(pyrrol-1-yl)-1,2,4-triazole-3-thiones involves the use of hydrazinolysis and thiosemicarbazide intermediates. researchgate.netzsmu.edu.ua The synthesis often begins with a pyrrole-containing carboxylic acid or its ester. This starting material is converted to the corresponding carbohydrazide (B1668358) through reaction with hydrazine (B178648) hydrate. dergipark.org.trmdpi.comresearchgate.net

The resulting hydrazide is then reacted with an isothiocyanate (e.g., phenylisothiocyanate or 4-chlorophenylisothiocyanate) to form a thiosemicarbazide derivative. dergipark.org.trmdpi.com This thiosemicarbazide serves as a key intermediate that can undergo cyclization to form the desired 1,2,4-triazole ring. This method provides a reliable route to a variety of 4,5-disubstituted-1,2,4-triazole-3-thiones. google.com

Intramolecular Heterocyclization Reactions

Intramolecular heterocyclization is a critical step in the formation of the 1,2,4-triazole ring in these hybrid systems. researchgate.netzsmu.edu.ua Following the formation of the thiosemicarbazide intermediate, cyclization is typically achieved by heating in an alkaline medium, such as an aqueous solution of sodium hydroxide. dergipark.org.trmdpi.comgoogle.com This base-catalyzed reaction promotes the intramolecular nucleophilic attack of one of the nitrogen atoms of the thiosemicarbazide onto the carbonyl carbon, followed by dehydration to yield the stable 1,2,4-triazole ring.

This cyclization step is a high-yielding and efficient method for constructing the triazole core. The specific conditions of the cyclization, such as the concentration of the base and the reaction temperature, can be optimized to maximize the yield of the desired product. mdpi.com

Condensation Reactions with Carboxylic Acids and Hydrazides

Condensation reactions involving carboxylic acids and hydrazides are also employed in the synthesis of 1,2,4-triazole derivatives. sbq.org.brresearchgate.net These methods can be used to form the triazole ring or to introduce substituents onto the pre-formed ring. For instance, 4-aminotriazoles can react with carboxylic acids under dehydrating conditions, such as heating with phosphoryl chloride, to form fused s-triazolo[3,4-b]-1,3,4-thiadiazoles. clockss.org

More directly related to the title compound, a hydrazide can be condensed with a carboxylic acid derivative to form an acylhydrazide, which can then be cyclized to a 1,2,4-triazole. researchgate.net The use of coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT) can facilitate this condensation, often leading to good yields under mild conditions. sbq.org.brresearchgate.net This approach offers a versatile alternative for constructing the 1,2,4-triazole ring with various substituents.

Table 2: Summary of Multi-Step Synthesis Research Findings

Step Reactants Intermediate/Product Key Findings Reference
Hydrazinolysis Pyrrole-2-carboxylic acid ethyl ester, Hydrazine hydrate Pyrrole-2-carbohydrazide Efficient conversion to the hydrazide intermediate. dergipark.org.tr
Thiosemicarbazide Formation Pyrrole-2-carbohydrazide, 4-chlorophenylisothiocyanate N-(4-chlorophenyl)-2-(pyrrole-2-carbonyl)hydrazine-1-carbothioamide Formation of the key thiosemicarbazide precursor. dergipark.org.tr
Intramolecular Heterocyclization N-(4-chlorophenyl)-2-(pyrrole-2-carbonyl)hydrazine-1-carbothioamide, NaOH 4-(4-chlorophenyl)-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol High-yield cyclization to the triazole-thione. dergipark.org.tr
Condensation Carboxylic acid, Hydrazinophthalazine, EDC, HOBT 1,2,4-Triazole derivatives Simple and efficient method with good yields. sbq.org.brresearchgate.net

Advanced Synthetic Techniques

Advanced synthetic strategies offer efficient and selective pathways to construct complex heterocyclic systems like this compound and its derivatives. These methods often provide improvements in yield, substrate scope, and environmental impact over traditional approaches.

A novel and practical approach for the regioselective synthesis of 1,2,4-triazoles utilizes a catalytic system inspired by amine oxidase enzymes. rsc.org This biomimetic strategy employs an o-quinone catalyst, specifically 1,10-phenanthroline-5,6-dione (B1662461) (phd), in conjunction with a Lewis acid co-catalyst like iron(III) chloride (FeCl₃). rsc.orgresearchgate.net The reaction couples two readily available nucleophilic components, a primary amine and a hydrazine, using molecular oxygen from the atmosphere as the terminal oxidant. rsc.org This method is noted for being atom-economical and environmentally favorable, producing only water and ammonia (B1221849) as by-products. rsc.org

The mechanism involves a multi-step cascade where the o-quinone catalyst facilitates the oxidation of the primary amine. rsc.org This is followed by the formation of a crucial C–N bond through a sequence of dynamic transamination, electrocyclization, and dehydrogenation of a secondary amine intermediate. rsc.org This catalytic cycle allows for the construction of diverse 1,2,4-triazole structures under mild aerobic conditions. researchgate.net While this method has been demonstrated for a range of 1,2,4-triazoles, its specific application to synthesize this compound from pyrrole-containing starting materials represents a promising area for further investigation.

A highly effective method for the synthesis of substituted pyrrolyl-1,2,4-triazoles involves the palladium-catalyzed reductive debenzylation of triazolium salts. acs.orgnih.gov Specifically, N-(1H-pyrrol-3-yl)-N′-benzyltriazolium bromides can be converted to their corresponding debenzylated products, 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazoles and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazoles, in high yields. acs.orgnih.gov This transformation is typically carried out using palladium on carbon (Pd/C) as the catalyst. acs.org

This synthetic route is significant as it provides access to pyrrole-substituted triazoles, which can serve as precursors to other valuable chemical entities, including N-heterocyclic carbenes (NHCs). acs.orgnih.govvulcanchem.com The reaction proceeds cleanly, offering a straightforward method for removing the benzyl (B1604629) protecting group from the triazole nitrogen atom. acs.orgnih.gov

Table 1: Palladium-Catalyzed Reductive Debenzylation of Pyrrolyltriazolium Salts acs.orgnih.gov
Starting MaterialCatalystProduct(s)Yield
N-(1H-Pyrrol-3-yl)-N′-benzyltriazolium bromidesPd/CSubstituted 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazoles and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazolesHigh

Amine Oxidase-Inspired Catalysis for Triazole Construction

Mechanistic Studies of Transformation Reactions

Understanding the reaction mechanisms of pyrrolyltriazole systems is crucial for controlling product formation and designing new synthetic pathways. Studies have revealed that these compounds can undergo significant structural transformations, such as ring opening, under specific conditions. acs.orgnih.gov

The 1,2,4-triazole ring in certain pyrrolyl-substituted ensembles is susceptible to opening. This transformation is particularly observed during dehydrobromination reactions of pyrrolyltriazolium salts in the absence of a trapping agent. acs.orgnih.gov The process is believed to proceed through an equilibrium involving several intermediates. acs.org

Initial deprotonation of the triazolium salt can lead to the formation of a pyrrolyltriazole N-heterocyclic carbene (NHC). acs.orgnih.gov This NHC can exist in equilibrium with betaine (B1666868) (triazoliumylpyrrolide) and pyrrolyltriazoliumide intermediates. acs.org It is the pyrrolyltriazoliumide intermediate that is proposed to be the key species leading to the opening of the triazole ring. acs.orgnih.gov If a trapping agent, such as elemental sulfur, is present, the carbene form can be intercepted to form stable 1,2,4-triazole-5(4H)-thiones in high yields, preventing the ring-opening cascade. acs.orgnih.govresearchgate.net Blocking the formation of the pyrrolyltriazoliumide intermediate, for instance by adding a substituent at the 3-position of the triazole ring, can also prevent ring opening and allow for the successful generation of the pyrrole-substituted triazole NHC. acs.orgnih.gov

In the absence of a suitable trap for the N-heterocyclic carbene, the transformation cascade of pyrrolyltriazolium salts leads to the formation of N-cyanoformimidamide derivatives. acs.orgnih.govvulcanchem.com This outcome results from the opening of the triazole ring. acs.orgnih.gov

According to DFT (Density Functional Theory) calculations, the formation of the N-cyanoformimidamide derivative is most likely initiated by the pyrrolyltriazoliumide intermediate. acs.orgnih.gov This intermediate is considered a minor component in the equilibrium between the triazoliumylpyrrolide and the pyrrolyltriazole NHC. acs.org The rearrangement and fragmentation of this pyrrolyltriazoliumide intermediate result in the cleavage of the triazole ring structure, ultimately yielding the stable N-cyanoformimidamide product. acs.orgnih.gov This mechanistic insight highlights the delicate balance of reactivity within these systems and provides a basis for controlling the reaction outcome by either trapping reactive intermediates or modifying the substrate to favor a desired reaction pathway. acs.org

Structural Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the characterization of novel compounds. By interacting with molecules using electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework.

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 4-(Pyrrol-1-yl)-1,2,4-triazole, both ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the distinct chemical environments of the nuclei in the pyrrole (B145914) and triazole rings.

In the ¹H NMR spectrum, the protons on the pyrrole ring are expected to appear in the aromatic region, typically between δ 6.0 and 7.5 ppm. vulcanchem.comnuph.edu.ua For instance, in related derivatives, pyrrole ring protons have been observed as triplets at chemical shifts of approximately 7.17-7.20 ppm and 6.29-6.32 ppm. nuph.edu.ua The proton attached to the triazole ring is anticipated to resonate further downfield, generally in the range of δ 8.0-9.0 ppm. vulcanchem.com The ¹³C NMR spectrum would show signals for the carbon atoms of both heterocyclic rings, with the triazole carbons characteristically appearing in the 140-160 ppm region. vulcanchem.com

Table 1: Expected NMR Chemical Shifts (δ) for this compound

Nucleus Ring Expected Chemical Shift (ppm)
¹H Pyrrole ~ 6.0 - 7.5
¹H Triazole ~ 8.0 - 9.0

FT-IR spectroscopy provides insights into the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.

Key vibrational modes include C=N stretching from the triazole ring, anticipated around 1600–1650 cm⁻¹. vulcanchem.com Aromatic C=C stretching vibrations from both rings would likely appear near 1570 cm⁻¹. vulcanchem.com For comparison, studies on the parent 1,2,4-triazole (B32235) ring show characteristic peaks for aromatic C-H stretching around 3032-3097 cm⁻¹, C=C aromatic stretching at 1483-1529 cm⁻¹, and N=N stretching at 1543 cm⁻¹. omicsonline.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Ring System Expected Wavenumber (cm⁻¹)
C-H Stretch Aromatic (Pyrrole & Triazole) ~ 3030 - 3100 omicsonline.org
C=N Stretch Triazole ~ 1600 - 1650 vulcanchem.com
C=C Stretch Aromatic (Pyrrole & Triazole) ~ 1570 vulcanchem.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with liquid chromatography (LC-MS), it also serves to separate the compound from a mixture before analysis. mdpi.comresearchgate.net For this compound (molecular formula C₆H₆N₄), the exact mass can be calculated and confirmed. Techniques like Electrospray Ionization (ESI) are commonly used, which would typically show a prominent peak for the protonated molecule [M+H]⁺. dergipark.org.tr

Fourier-Transform Infrared (FT-IR) Spectroscopy

Diffraction Techniques

While spectroscopic methods provide information about connectivity and functional groups, diffraction techniques can determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. This technique has been successfully applied to this compound, providing unambiguous proof of its structure and conformation. nih.gov

The X-ray diffraction analysis of this compound revealed specific details about its crystal packing and molecular shape. nih.gov The asymmetric unit of the crystal structure was found to contain one and a half molecules of the compound, with one molecule situated on a C₂ axis of symmetry. nih.gov

Each molecule is composed of two planar, five-membered rings—a pyrrole and a 1,2,4-triazole ring—connected by a nitrogen-nitrogen single bond. nih.gov A key conformational feature is that the triazole ring is oriented nearly at a right angle to the plane of the pyrrole ring. nih.gov The crystal structure is further stabilized by intermolecular forces, including C-H···N hydrogen bonds and weak, offset face-to-face π-π stacking interactions between the heterocyclic rings. nih.gov

Table 3: Crystallographic and Structural Details for this compound

Parameter Finding Reference
Molecular Formula C₆H₆N₄ nih.gov
Asymmetric Unit One and a half molecules nih.gov
Molecular Conformation Two planar rings (pyrrole, triazole) connected by an N-N bond. nih.gov
Dihedral Angle The triazole ring is nearly perpendicular to the pyrrole ring. nih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound
4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides
4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol
5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione

Single-Crystal X-ray Diffraction Analysis

Analysis of Intermolecular Interactions (e.g., C-H...N Hydrogen Bonds, π–π Interactions)

The solid-state structure of this compound is defined by a network of non-covalent interactions that dictate the crystal packing. The primary forces at play are C-H···N hydrogen bonds and π–π stacking interactions, which link the individual molecules together. nih.gov

In the crystal lattice, molecules of this compound are connected through C-H···N hydrogen bonds. nih.gov This type of weak hydrogen bond, while less strong than conventional N-H···O or O-H···O bonds, plays a crucial role in determining the supramolecular assembly of nitrogen-containing heterocyclic compounds. acs.org In similar crystal structures involving triazole or pyrrole rings, these interactions are characterized by specific geometries, with typical C(H)···N distances averaging around 3.25 Å and H···N distances around 2.17 Å. acs.org

In addition to hydrogen bonding, the crystal structure is stabilized by weaker, offset face-to-face π–π interactions. nih.gov These interactions occur between the aromatic pyrrole and triazole rings of adjacent molecules. The term "offset face-to-face" indicates that the rings are parallel but slipped relative to one another, a common arrangement that minimizes repulsive forces while maintaining attractive π-system overlap. rsc.org The significance of π–π stacking in the crystal packing of triazole-containing compounds is well-documented, with observed centroid-to-centroid distances typically falling in the range of 3.6 Å to 3.8 Å. iucr.orgresearchgate.net

Interaction TypeParticipating GroupsDescriptionTypical Distance (Å)
C-H···N Hydrogen Bond Pyrrole/Triazole C-H and Triazole NLinks individual molecules into a larger network. nih.govC(H)···N: ~3.25 acs.org
π–π Interaction Pyrrole and Triazole ringsWeaker, offset face-to-face stacking stabilizes the crystal lattice. nih.govCentroid-Centroid: ~3.6-3.8 iucr.orgresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm that the elemental composition of a synthesized compound matches its theoretical formula. For this compound, with the molecular formula C₆H₆N₄, the theoretical mass percentages of carbon (C), hydrogen (H), and nitrogen (N) are calculated based on their atomic weights. nih.gov These calculated values serve as a benchmark against which experimentally determined values are compared to verify the purity and identity of the compound. dergipark.org.trdergipark.org.tr

The structures of newly synthesized compounds, including derivatives of pyrrolyl-triazole, are routinely confirmed by comparing the experimentally found elemental percentages with the calculated theoretical percentages. dergipark.org.trnuph.edu.uaresearchgate.net

Theoretical Composition of this compound (C₆H₆N₄)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C) 12.011672.06653.77
Hydrogen (H) 1.00866.0484.51
Nitrogen (N) 14.007456.02841.78
Total 134.142 100.00

To illustrate the application of this method, the table below presents data for a related compound, showcasing the close agreement typically observed between calculated and found values in compositional analysis.

Example of Elemental Analysis for a Pyrrolyl-Triazole Derivative

CompoundMolecular FormulaAnalysisC (%)H (%)N (%)S (%)Source
4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol C₁₂H₉ClN₄SCalculated52.083.2820.2511.58 dergipark.org.tr
Found51.943.2920.2011.61 dergipark.org.tr
6-Phenyl-3-(pyrrole-2-yl)- nih.govvulcanchem.commdpi.comtriazolo[3,4-b] nih.govdergipark.org.trmdpi.comthiadiazole C₁₃H₉N₅SCalculated58.413.3926.2011.99 dergipark.org.tr
Found58.273.4026.1412.02 dergipark.org.tr

Coordination Chemistry and Ligand Design

4-(Pyrrol-1-yl)-1,2,4-triazole as a Ligand Scaffold

The potential of this compound as a ligand scaffold stems from the distinct electronic properties and spatial arrangement of its constituent heterocyclic rings. This combination allows for a variety of coordination modes and the design of more complex chelating ligands.

Nitrogen Donor Capabilities of the Triazole and Pyrrole (B145914) Moieties

The 1,2,4-triazole (B32235) ring is a key component in coordination chemistry due to its multiple nitrogen atoms, which can act as Lewis bases, donating electron pairs to metal ions. researchgate.net Specifically, the nitrogen atoms at the 1 and 2 positions of the triazole ring are often involved in forming bridges between metal centers, leading to the formation of polynuclear complexes. mdpi.comresearchgate.net The π-electron system of the triazole ring also contributes to its stability and influences the electronic properties of the resulting metal complexes. vulcanchem.com

Design Principles for Chelating Ligands Incorporating the Core Structure

The this compound core structure provides a foundation for designing polydentate chelating ligands. The fundamental principle involves introducing additional donor groups onto this scaffold to create ligands that can bind to a metal ion at multiple points, forming stable chelate rings. researchgate.net The stability of these complexes is enhanced by the chelate effect.

Key design strategies include:

Functionalization of the Rings: Attaching substituent groups with donor atoms (e.g., pyridyl, carboxylate, or thiol groups) to either the pyrrole or triazole ring can create bidentate or tridentate ligands. mdpi.comnih.gov For instance, adding a pyridyl group to the triazole ring can create a bidentate N,N-donor ligand. nih.gov

Introduction of Bridging Spacers: Linking two this compound units with a flexible or rigid spacer can lead to the formation of binucleating ligands capable of coordinating to two metal centers simultaneously. researchgate.net

Synthesis of Schiff Bases: Condensation of an amino-substituted this compound with an aldehyde or ketone results in the formation of Schiff base ligands. These ligands often possess enhanced chelating abilities due to the introduction of an imine nitrogen donor. samipubco.comsamipubco.com

The choice of substituents and their positions on the core structure significantly influences the resulting ligand's coordination behavior, including the geometry and stability of the metal complexes formed. tandfonline.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.comsamipubco.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Transition Metals (e.g., Fe, Mn, Ni, Cu, Zn, Pd)

A range of transition metal complexes have been synthesized using ligands based on the this compound framework. These complexes exhibit diverse coordination geometries and stoichiometries. For example, Schiff base ligands derived from 4-amino-1,2,4-triazole (B31798) and 2-acetylpyrrole (B92022) have been used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes. samipubco.comsamipubco.com Depending on the metal and reaction conditions, both octahedral and tetrahedral geometries have been observed. samipubco.comsamipubco.com Similarly, derivatives of 1,2,4-triazole-3-thione containing a pyrrole moiety have been used to form complexes with Mn(II), Fe(II), Ni(II), Cu(II), and Zn(II). mdpi.com Palladium complexes have also been prepared with pincer-type ligands incorporating a central pyrrole and flanking 1,2,4-triazole groups. researchgate.net

Metal IonLigand TypeCoordination GeometryReference
Co(II)Schiff baseOctahedral samipubco.comsamipubco.com
Ni(II)Schiff baseOctahedral samipubco.comsamipubco.com
Cu(II)Schiff baseTetrahedral samipubco.comsamipubco.com
Zn(II)Schiff baseOctahedral samipubco.comsamipubco.com
Mn(II)Thione derivative- mdpi.com
Fe(II)Thione derivative- mdpi.com
Pd(II)Pincer ligand- researchgate.net

Influence of Ligand Substituents on Coordination Modes and Stoichiometry

The nature of the substituents on the this compound ligand has a profound impact on the coordination mode and the stoichiometry of the resulting metal complexes. The introduction of different functional groups can alter the donor atom set, steric hindrance, and electronic properties of the ligand. mdpi.comtandfonline.com

For instance, in complexes with 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, the stoichiometry varies depending on the metal ion. mdpi.com Mn(II), Fe(II), and Ni(II) form complexes with a 1:1 metal-to-ligand ratio, while Cu(II) forms a 1:2 complex and Zn(II) a 1:4 complex. mdpi.com This variation is attributed to the different coordination preferences and ionic radii of the metal ions. The functionalization of the 4-position of the 1,2,4-triazole ring has been shown to influence the structural motifs of coordination complexes without sterically hindering the N1-N2 bridging mode. mdpi.com The choice of substituents can also lead to different coordination geometries; for example, some Cu(II) complexes with related triazole ligands exhibit a square planar structure, while other metal complexes may adopt tetrahedral or octahedral geometries. nih.gov

Spectroscopic and Magnetic Studies of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for elucidating the nature of metal-ligand interactions in these complexes.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide evidence of metal-ligand bond formation. For example, a shift in the C=N stretching frequency of the triazole ring to a lower wavenumber in the complex compared to the free ligand indicates coordination through the nitrogen atom. researchgate.net The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to observe changes in the chemical shifts of protons and carbons upon complexation, providing insights into the coordination environment. mdpi.comsamipubco.comsamipubco.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and charge transfer bands, which are characteristic of the coordination geometry. samipubco.comsamipubco.com

Magnetic Susceptibility Measurements: These studies are crucial for determining the magnetic properties of the complexes, which are influenced by the electronic configuration of the metal ion and the nature of the metal-ligand interactions. mdpi.comsamipubco.comsamipubco.com For example, magnetic data for trinuclear transition metal complexes with bridging triazole derivatives indicate the presence of antiferromagnetic interactions between the metal centers. mdpi.com

Electron Paramagnetic Resonance (EPR) Studies

Applications in Functional Materials Research

The coordination complexes of this compound and its derivatives have shown promise in the development of functional materials due to their unique properties.

Spin Crossover Behavior in Iron(II) Complexes

The spin crossover (SCO) phenomenon, where a metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli, is a key area of research in functional materials. researchgate.netrsc.org Iron(II) complexes are particularly well-studied for their SCO properties. researchgate.netrsc.org

A notable example is a trinuclear Fe(II) complex bridged by a pyrrolyl-functionalized Schiff base 1,2,4-triazole ligand, which exhibits an abrupt single-step spin crossover. mdpi.com The central iron(II) ion, coordinated by six triazole nitrogen atoms, undergoes a spin transition between 150 K and 95 K, with a transition temperature (T₁/₂) of approximately 120 K. mdpi.com This behavior is attributed to the specific coordination environment and intramolecular interactions. mdpi.com In contrast, a related binuclear Fe(II) complex remains in the high-spin state throughout the tested temperature range. mdpi.com

ComplexSpin State BehaviorTransition Temperature (T₁/₂)
Trinuclear Fe(II) with pyrrolyl-functionalized triazoleAbrupt single-step SCO~120 K mdpi.com
Binuclear Fe(II) with pyrrolyl-functionalized triazoleHigh-spinN/A mdpi.com

This table highlights the spin crossover characteristics of iron(II) complexes with ligands derived from this compound.

Luminescence Properties of Coordination Compounds

Coordination compounds incorporating 1,2,4-triazole ligands have been investigated for their luminescence properties, which are crucial for applications in sensors and optoelectronic devices. rsc.orgresearchgate.net The design of new organic ligands is a key strategy for developing zinc complexes with tunable luminescent properties. researchgate.net

For example, four new coordination polymers synthesized from zinc nitrate, terephthalic acid, and 4,7-di(1,2,4-triazol-1-yl)-2,1,3-benzothiadiazole demonstrated luminescent sensing capabilities towards Ga³⁺ cations. acs.org The emission maxima of these compounds were observed at 480 nm and 500 nm, with quantum yields of 13% and 26%, respectively. acs.org The differences in luminescence were attributed to variations in packing features and intermolecular interactions. acs.org Another study on lanthanide-based coordination compounds with 4-(4-carboxyphenyl)-1,2,4-triazole revealed that a samarium complex exhibited characteristic Sm³⁺ emission in the yellow region. rsc.org

Role of Triazoles in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The 1,2,4-triazole moiety is a valuable building block in the design of MOFs due to its versatile coordination modes. rsc.org

The reaction of an asymmetric ligand containing both 1,2,4-triazole and tetrazole units with Cu(BF₄)₂ resulted in a Cu(II) MOF. rsc.org In this framework, the 1,2,4-triazole unit exhibits a bridging bis-monodentate μ₂-N1,N2 coordination mode, connecting four Cu(II) ions. rsc.org This demonstrates the potential of triazole-containing ligands to form complex and functional porous materials.

Catalytic Applications

4-(Pyrrol-1-yl)-1,2,4-triazole Derived Catalysts

Catalysts derived from the this compound scaffold have shown promise in mediating a variety of chemical reactions. The inherent properties of this heterocyclic system allow for the generation of highly active catalytic intermediates.

N-Heterocyclic Carbenes (NHCs) from Pyrrolyltriazolium Salts

N-Heterocyclic carbenes (NHCs) are a class of stable singlet carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts in their own right. Pyrrolyltriazolium salts, derived from this compound, are effective precursors for the generation of novel NHCs with unique electronic and steric properties.

The synthesis of pyrrole-substituted triazole NHCs typically begins with the preparation of the corresponding pyrrolyltriazolium salts. acs.orgnih.gov A reported method involves the reaction of 2H-azirines with triazolium phenacyl bromides, which yields substituted 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazol-1-ium bromides and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazol-4-ium bromides. acs.orgnih.gov Subsequent reductive debenzylation of N-(1H-pyrrol-3-yl)-N′-benzyltriazolium bromides using a palladium on carbon (Pd/C) catalyst affords the corresponding substituted 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazoles and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazoles in high yields. acs.orgnih.gov

The generation of the free NHC is achieved by the deprotonation of the pyrrolyltriazolium salt precursor with a suitable base. acs.orgnih.gov Computational studies at the DFT B3LYP/6-31G(d) level have shown that the resulting pyrrolyltriazole NHCs and their corresponding betaine (B1666868) (triazoliumylpyrrolide) forms have comparable thermodynamic stabilities in nonpolar solvents. acs.orgnih.gov The introduction of a substituent at the 3-position of the triazole ring has been shown to be crucial for the successful generation of the first stable pyrrole-substituted triazole NHC by blocking the formation of a pyrrolyltriazoliumide intermediate that can lead to ring-opening. acs.orgnih.gov

The generation of these carbenes can be confirmed by trapping reactions. For instance, in the presence of elemental sulfur, the carbene intermediate is trapped to form the corresponding 1- and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazole-5(4H)-thiones in high yields. acs.orgnih.gov

The reactivity and stability of pyrrole-substituted triazole carbene intermediates are influenced by the electronic nature of the pyrrole (B145914) and triazole rings. In the absence of a trapping agent like sulfur, these intermediates can undergo ring-opening of the triazole ring, leading to the formation of N-cyanoformimidamide derivatives. acs.orgnih.gov DFT calculations suggest that this ring-opening proceeds through a pyrrolyltriazoliumide intermediate, which exists in equilibrium with the triazoliumylpyrrolide and the pyrrolyltriazole NHC. acs.orgnih.gov

The stability of these carbenes can be enhanced by strategic substitution. Blocking the formation of the pyrrolyltriazoliumide intermediate by introducing a substituent at the 3-position of the triazole ring prevents the ring-opening pathway and allows for the isolation and characterization of the pyrrole-substituted triazole NHC. acs.orgnih.gov The unusual properties of some pyrido-annulated triazol-3-ylidenes, a related class of NHCs, have been attributed to the electronic effects of the fused ring system, which can lead to cleavage of either the triazole or the pyridine (B92270) ring under certain conditions. sigmaaldrich.comrsc.org

Synthesis and Generation of Pyrrole-Substituted Triazole NHCs

Organocatalytic Applications

Beyond their role as ligands for transition metals, this compound derivatives and their corresponding anions can function as effective organocatalysts in various transformations.

Acyl Transfer Catalysis by 1,2,4-Triazole (B32235) Anion

The anion of 1,2,4-triazole has been identified as a highly effective nucleophilic catalyst for acyl transfer reactions, including the aminolysis and transesterification of esters. organic-chemistry.orgacs.orgnih.gov While neutral nucleophiles have been extensively studied in this context, the catalytic potential of anionic nucleophiles like the 1,2,4-triazole anion was less explored. organic-chemistry.org This anionic catalyst demonstrates remarkable activity, significantly accelerating the aminolysis of esters compared to other nucleophiles. organic-chemistry.org

The catalytic cycle is confirmed to operate through an anionic mechanism, which necessitates the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to deprotonate the 1,2,4-triazole. acs.orgnih.gov The optimal pKa of the 1,2,4-triazole anion contributes to its superior performance over structural analogs like pyrazole (B372694) and 1,2,3-triazole. organic-chemistry.org The reaction conditions have been optimized, with polar solvents like acetonitrile (B52724) and DMSO showing high initial rates. acs.org For sustained catalysis, benzene (B151609) has been found to be a more practical solvent. acs.org The use of isopropenyl acetate (B1210297) as an acyl donor is particularly convenient as it generates acetone (B3395972) as a byproduct and reduces the requirement for stoichiometric amounts of base. organic-chemistry.org

This catalytic system has proven effective for the acetylation of amines, transesterification of alcohols, and acylation of oxazolidinones. organic-chemistry.org Notably, it can facilitate the synthesis of diketopiperazines under mild conditions and has been shown to preserve the stereochemical integrity of certain substrates. organic-chemistry.org

Benzoin (B196080) Condensation

N-heterocyclic carbenes derived from triazolium salts are well-known catalysts for the benzoin condensation, a carbon-carbon bond-forming reaction between two aldehydes. chimicatechnoacta.ru While specific studies focusing solely on this compound derived NHCs in benzoin condensation are not extensively detailed in the provided context, the catalytic prowess of related triazolium salt-derived NHCs in this reaction is well-established. acs.org The catalytic activity in these reactions is highly dependent on the steric and electronic nature of the substituents on the triazolium salt precursor. acs.org The general mechanism involves the nucleophilic attack of the NHC on an aldehyde to form a Breslow intermediate, which then acts as an acyl anion equivalent to react with a second aldehyde molecule.

Organometallic Catalysis

The application of this compound in organometallic catalysis is an emerging area of interest. The nitrogen atoms within its structure provide potential binding sites for metal centers, making it a candidate for a ligand in various catalytic systems. rsc.org Some related pyrrolyl-triazole compounds are known to form N-heterocyclic carbene (NHC) precursors, which are highly effective ligands in organometallic catalysis, suggesting a possible, though not yet documented, pathway for the application of this compound. vulcanchem.com

Detailed studies focusing exclusively on the use of this compound as a ligand in Palladium(II)-catalyzed transformations are not extensively available in the current body of scientific literature. However, the broader class of compounds containing both pyrrole and triazole motifs has been successfully employed in this context. For instance, pincer-type ligands that incorporate a central pyrrole ring flanked by 1,2,4-triazole groups have been shown to coordinate directly with palladium. researchgate.net These related systems have demonstrated high efficiency in fundamental organic reactions such as Suzuki-Miyaura and Heck coupling reactions, which are cornerstones of modern synthetic chemistry. researchgate.net While this provides a strong rationale for investigating this compound in similar roles, specific experimental data on its performance remains to be published.

Reaction Mechanisms in Catalytic Cycles

A complete, experimentally validated reaction mechanism involving this compound in a catalytic cycle has not been detailed in published research. Generally, in a palladium-catalyzed cross-coupling reaction, a ligand is expected to coordinate to the palladium center, influencing key steps such as oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the ligand are crucial in modulating the reactivity and stability of the palladium intermediates throughout the cycle. For this compound, the triazole ring's nitrogen atoms could serve as the primary coordination sites. rsc.org

Catalyst Performance and Scope in Organic Transformations

Due to the lack of specific studies on the application of this compound as a catalytic ligand, there is no available data to construct a detailed performance and scope analysis. Research on analogous, but structurally distinct, pyrido[1,2-c] rsc.orgresearchgate.netnih.govtriazol-3-ylidene has shown it to be a powerful catalyst in various Pd(II)-catalyzed transformations, but this cannot be directly extrapolated to the title compound. rsc.org The generation of comprehensive data tables detailing substrate scope, reaction yields, and turnover numbers for this compound awaits future research endeavors in this specific area.

Supramolecular Architectures and Molecular Recognition

Incorporation into Macrocyclic and Pincer Ligand Systems

The integration of pyrrole (B145914) and triazole units is a key strategy in the design of advanced host molecules. Pincer ligands, characterized by a central backbone with two donor arms that bind to a metal center, have been constructed using a central pyrrole ring linked to 1,2,4-triazole (B32235) heterocycles. These pincer ligands can coordinate directly to metals like palladium through the deprotonated central pyrrolyl nitrogen and neutral nitrogen donors on the flanking triazole arms.

Furthermore, pyrrole and triazole functionalities have been incorporated into macrocyclic structures, or "cages," to create sophisticated receptors. A notable example is a pyrrole-based triazolium-phane, a macrocycle containing four triazolium subunits. This macrocycle was synthesized via the tetraalkylation of a parent macrocycle containing 1,2,3-triazole units, demonstrating a practical pathway to these complex hosts. Such structures are designed to possess a pre-organized cavity lined with multiple hydrogen bond donor groups, including the pyrrole N–H, benzene (B151609) C–H, and the potent triazolium C–H groups, making them highly effective in molecular recognition tasks.

Non-Covalent Interactions and Self-Assembly

Non-covalent interactions are the primary forces driving the self-assembly of molecules into ordered supramolecular structures. For 4-(Pyrrol-1-yl)-1,2,4-triazole, hydrogen bonding and π–π stacking are the defining interactions that govern its crystal packing and behavior in solution.

Alongside hydrogen bonding, the crystal structure of this compound exhibits weak, offset face-to-face π–π stacking interactions. These interactions occur between the aromatic planes of the pyrrole and triazole rings of adjacent molecules. While the two rings within a single molecule are nearly perpendicular to each other, the crystal packing allows for intermolecular stacking. In other triazole-containing systems, π–π stacking interactions between triazolyl rings, with centroid-centroid separations around 3.6 Å to 3.8 Å, contribute to the stability of the crystal packing, often linking molecular units into larger assemblies like chains or sheets.

Hydrogen Bonding Networks

Receptor Design for Molecular Recognition

The ability to form specific non-covalent interactions makes pyrrole-triazole systems excellent candidates for the design of synthetic receptors for various ions and molecules.

Macrocycles containing pyrrole and triazolium units have been extensively studied as receptors for anions. The positive charge of the triazolium ring enhances the acidity of its C-H protons, making them potent hydrogen bond donors for negatively charged species. A pyrrole-based tetra-1,2,3-triazolium macrocycle, for instance, demonstrates the cooperative action of pyrrole N–H and triazolium C–H donors in anion recognition.

Studies using ¹H NMR titration have quantified the binding affinities of these macrocycles for various anions. The binding strength is highly dependent on the solvent, with association constants decreasing as the solvent polarity increases. For example, one bile acid-based macrocycle with two 1,2,3-triazolium units showed a strong affinity for fluoride (B91410) in chloroform, while another system in acetonitrile (B52724) displayed the highest affinity for benzoate (B1203000) and chloride ions. A pyrrole-based triazolium-phane was found to be particularly selective for tetrahedral oxyanions like pyrophosphate and phosphate (B84403) in polar media.

Receptor SystemAnionSolventAssociation Constant (Kₐ) M⁻¹Reference
Bile acid-based bis-1,2,3-triazolium macrocycle (1a)F⁻CDCl₃560
Bis-triazolium macrocycle (5·(BF₄)₂)BzO⁻CD₃CN4.7 x 10²
Cl⁻4.6 x 10²
1,2,3-triazolium macrocycle (6)Acetate (B1210297)Acetonitrile1.5 x 10⁵
Dihydrogen Phosphate4.5 x 10⁴

While macrocycles containing 1,2,3-triazolium units have been generally cited for their potential application as pH sensors, specific studies detailing the pH sensing mechanism of this compound or its direct macrocyclic derivatives were not identified in the performed literature searches. The principle of pH sensing in such systems would likely involve the protonation/deprotonation of the triazole or other functional groups within the macrocycle, leading to a measurable change in an optical or electrochemical signal. However, without specific research on the target compound, a detailed mechanism cannot be described.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the geometric and electronic properties of molecules. These calculations can predict molecular structure, vibrational frequencies, and various electronic characteristics that govern the molecule's behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. dnu.dp.uaresearchgate.net It is widely applied to heterocyclic compounds to analyze their stability, reactivity, and electronic properties. researchgate.netnih.govjmchemsci.com Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311G+(d,p) or cc-PVDZ to obtain accurate results. researchgate.netnih.gov

The 1,2,4-triazole (B32235) ring is known to exhibit prototropic tautomerism, a phenomenon crucial for understanding its chemical reactivity and biological interactions. researchgate.net For substituted 1,2,4-triazoles, different tautomeric forms are possible depending on the position of a hydrogen atom on the ring nitrogens (N1, N2, or N4). researchgate.net The relative stability of these tautomers is significantly influenced by the nature and position of substituents. researchgate.net

In the case of 4-(Pyrrol-1-yl)-1,2,4-triazole, the substituent is on the N4 nitrogen, which precludes the formation of an N4-H tautomer. The potential tautomerism would therefore exist between the 1H- and 2H- forms. DFT studies on C5-substituted 1,2,4-triazoles have shown that electron-donating substituents tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H form. researchgate.net The N4-H tautomer is generally the least stable form in C-substituted triazoles. researchgate.net Quantum chemical calculations on related triazole-thiones have shown that prototropic solvents can reduce the stability difference between tautomeric forms compared to the gas phase. researcher.life Specific computational studies determining the most stable tautomer for this compound are not extensively detailed in the reviewed literature.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and the delocalization of electron density arising from hyperconjugative interactions within a molecule. davidpublisher.com It provides a detailed picture of the electronic conjugation and the nature of bonding. davidpublisher.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution on the molecular surface. researchgate.net It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions of a molecule, which is critical for understanding intermolecular interactions and chemical reactivity. researchgate.netbohrium.com For 1,2,4-triazole derivatives, the MEP analysis typically reveals negative potential regions concentrated around the nitrogen atoms of the triazole ring due to their high electronegativity, marking them as sites for electrophilic attack and hydrogen bonding. researchgate.netresearchgate.net In contrast, the hydrogen atoms of the rings generally exhibit positive potential.

ParameterDescriptionSignificance in this compound
NBO AnalysisCalculates atomic charges and analyzes donor-acceptor (bond-antibond) interactions.Reveals charge distribution on the pyrrole (B145914) and triazole rings and quantifies the stability gained from electron delocalization between the two aromatic systems.
MEP AnalysisVisualizes the electrostatic potential on the molecule's surface.Identifies the nitrogen atoms of the triazole ring as primary sites for hydrogen bonding and coordination, appearing as regions of negative potential (nucleophilic). The C-H protons on both rings would show positive potential (electrophilic).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that less energy is required for electronic excitation, which corresponds to higher chemical reactivity and lower kinetic stability. nih.gov Molecules with smaller energy gaps are generally considered more polarizable and are often more biologically active. nih.gov For various triazole derivatives, DFT calculations have been used to determine this energy gap and other related reactivity descriptors. researchgate.netjmchemsci.com

Global Reactivity Descriptors Calculated from HOMO-LUMO Energies for Related Heterocyclic Compounds
Compound TypeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Substituted 1,2,4-Triazole Derivative-6.90-1.425.48 researchgate.net
Sulfonamide Schiff Base-6.49-2.274.22 nih.gov
Triazole Schiff Base-6.20-1.784.42 jmchemsci.com

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For molecules containing multiple rings, such as this compound, the relative orientation of the rings is a key conformational feature.

X-ray crystallography data for this compound reveals that the molecule consists of two planar five-membered rings connected by a triazole-pyrrole N-N bond. nih.gov The conformation is such that the triazole ring is positioned nearly at a right angle to the pyrrole ring. nih.gov This non-planar conformation is likely due to steric hindrance between the hydrogen atoms on the adjacent rings, which restricts free rotation around the N-N bond. researchgate.net Studies on other N-aryl-1,2,4-triazoles have also shown that bulky substituents can lead to restricted rotation and non-planar conformations around the N-Caryl bond. researchgate.net

While detailed molecular dynamics simulations for this compound are not widely reported, such studies on related compounds are used to understand the dynamic behavior of molecules in solution, including conformational changes and interactions with solvent molecules over time. dergipark.org.tr

Density Functional Theory (DFT) for Electronic Structure and Stability

NBO Charge Distribution and Molecular Electrostatic Potential Analysis

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr It is extensively used in drug design to simulate the interaction between a small molecule (ligand) and the active site of a biological target, typically a protein or enzyme. jmchemsci.commdpi.com The results are often evaluated based on binding energy scores and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts. wiley.commdpi.com

Derivatives of 1,2,4-triazole are frequently subjected to molecular docking studies to predict their potential as inhibitors for various enzymes. For instance, pyrrole- and triazole-containing compounds have been docked against targets such as cyclooxygenase (COX), lanosterol-14α-demethylase, and various kinases to rationalize their anti-inflammatory or antimicrobial activities. dergipark.org.trmdpi.com For example, in studies of N-substituted-1,2,4-triazole derivatives, molecular docking revealed that the most active compounds showed favorable binding energies and formed key hydrogen bonds within the active site of COX-2. mdpi.com Similarly, docking studies on 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione identified potential interactions with anticancer targets. mdpi.com

Examples of Molecular Docking Studies on Pyrrolyl-Triazole Derivatives and Related Structures
Compound ClassProtein TargetKey FindingsReference
researchgate.netrsc.orgacs.orgtriazolo[3,4-b] rsc.orgacs.orgnih.govthiadiazoles based on pyrroleCOX-1, Lanosterol-14α-demethylaseCompounds showed good binding energy, indicating potential to integrate into the active sites of these enzymes. dergipark.org.tr
N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinoneCOX-1 and COX-2The most active compounds showed negative binding free energy for COX-2, with van der Waals and hydrogen bonding being the main interactions. mdpi.com
1,2,4-Triazole-tethered indolinonesVEGFR-2The most potent inhibitor demonstrated strong binding with vital amino acid residues in the ATP binding site. mdpi.com
5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thionec-Kit tyrosine kinase, Protein kinase BThe compound was identified as a potential pharmacophore for treating hepatocellular cancer based on good binding affinities. mdpi.com

In Silico Interaction with Biomolecular Targets (e.g., Enzymes, Receptors)

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. This method helps in understanding the binding mechanism and can be used to screen virtual libraries of compounds for potential biological activity. dergipark.org.tr

Derivatives of 1,2,4-triazole have been the subject of numerous molecular docking studies to explore their interactions with various biological targets. These studies are crucial in the rational design of new therapeutic agents. For instance, derivatives of 4-amino-3-thio-1,2,4-triazole have been evaluated as potential selective COX-2 inhibitors. grafiati.com

Anaplastic Lymphoma Kinase (ALK): In a study involving derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, molecular docking was performed against anaplastic lymphoma kinase (PDB ID: 2XP2). mdpi.com The results indicated that the compound binds effectively at the active site of the kinase. mdpi.com

Cyclooxygenase (COX): Molecular docking studies on new derivatives of pyrrolo[3,4-d]pyridazinone containing a 1,2,4-triazole moiety have been conducted to investigate their binding within the active sites of COX-1 and COX-2. mdpi.com These studies support the potential for these compounds to act as anti-inflammatory agents. mdpi.com

Enoyl-ACP Reductase and Dihydrofolate Reductase (DHFR): A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were evaluated for their inhibitory potential against enoyl ACP reductase and DHFR enzymes through molecular docking. mdpi.com The majority of the synthesized molecules showed significant interactions with these enzymes, which are important targets for antibacterial and antitubercular drugs. mdpi.com

VEGFR-2: The indolin-2-one ring of sunitinib (B231), a known VEGFR-2 inhibitor, is known to bind to the ATP binding site through hydrogen bonds with Glu917 and Cys919. nih.gov The pyrrole ring in sunitinib contributes to binding through hydrophobic interactions. nih.gov

Binding Site Analysis and Hydrophobic Interactions

The binding site of a biological target is the specific region where a ligand interacts. Analysis of this site, including its amino acid composition and topography, is crucial for understanding the nature of the ligand-receptor interactions. Hydrophobic interactions, which involve nonpolar residues, are often a major driving force for ligand binding.

In the case of anaplastic lymphoma kinase, molecular docking of a 1,2,4-triazoline-3-thione derivative revealed significant hydrophobic interactions between the ligand and the amino acid residues within the active site. mdpi.com

For derivatives of 1,2,4-triazole targeting the enzyme tyrosinase (PDB ID: 2Y9X), interactions with hydrophobic residues such as Phe264 and Val283 have been observed. pensoft.net

The interaction of certain 1,2,4-triazole derivatives with the ATP-active site of other kinases involves hydrophobic contacts with amino acids like Lys 254, Ala 12, Tyr 224, and Leu 248. wiley.com

Table 1: In Silico Interaction of this compound Derivatives with Biomolecular Targets

Derivative Class Biomolecular Target Key Interacting Residues Type of Interaction Reference
5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Anaplastic Lymphoma Kinase (PDB ID: 2XP2) Not specified Hydrophobic mdpi.com
4-(Substituted-benzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H-1,2,4-triazole-3-one Tyrosinase (PDB ID: 2Y9X) His244, His263, Phe264, Val283 Not specified pensoft.net
1,2,4-triazole derivatives Kinase (PDB ID: isa0) Lys 254, Ala 12, Tyr 224, Leu 248 Hydrophobic wiley.com
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides Enoyl ACP Reductase (PDB ID: 1DF7) Not specified Not specified mdpi.com
N-Substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone Cyclooxygenase-2 (COX-2) Not specified van der Waals, hydrogen bonding mdpi.com
Prediction of Ligand-Protein Binding Modes

Predicting how a ligand binds to a protein is a fundamental goal of molecular docking. This involves determining the optimal conformation and orientation of the ligand within the binding site, which is often quantified by a docking score or binding energy.

Molecular docking studies of 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives with enoyl ACP reductase (PDB ID: 1DF7) have been used to predict their binding modes and correlate these with their observed biological activities. mdpi.com

The binding mode of a 1,2,4-triazoline-3-thione derivative with anaplastic lymphoma kinase has been visualized to understand the specific interactions that stabilize the ligand-protein complex. mdpi.com

For N-substituted-1,2,4-triazole derivatives targeting COX-2, molecular docking has shown that these compounds can adopt a binding pose very similar to that of the known inhibitor Meloxicam. mdpi.comresearchgate.net

The binding modes of various 1,2,4-triazole derivatives with lanosterol (B1674476) 14-α-demethylase have been predicted to understand their potential as antifungal agents. dergipark.org.tr

Table 2: Predicted Ligand-Protein Binding Modes for 1,2,4-Triazole Derivatives

Derivative Class Protein Target Predicted Binding Affinity (Docking Score) Key Binding Interactions Reference
4-(2,5-Dimethyl-1H-pyrrol-1-yl) derivatives Enoyl ACP Reductase (PDB ID: 1DF7) Varies by derivative Not specified mdpi.com
N-(3-((4-chlorophenyl)amino)-5-(4-nitrophenyl)-4H-1,2,4-triazol-4-yl)-2-((2,3-dimethylphenyl)amino) benzamide EGFR tyrosine kinase -8.32 kcal/mol Stable interaction wiley.com
4-(4-chlorophenyl)-3-(2-hydroxyprop-1-ylsulfanyl)-5-(1H-indol-2-yl)-1,2,4-triazole PARP-1 protein -24.97 kcal/mol Not specified wiley.com
4-(4-chlorophenyl)-3-(2-hydroxyprop-1-ylsulfanyl)-5-(1H-indol-2-yl)-1,2,4-triazole EGFR protein -24.32 kcal/mol Not specified wiley.com
Methyl 5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylate Not specified -97.89 kcal/mol High binding affinity wiley.com
N-Substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone Cyclooxygenase-2 (COX-2) Negative ΔG° for active compounds van der Waals, hydrogen bonding mdpi.com

Applications in Advanced Materials Science

Integration of 1,2,4-Triazole (B32235) Scaffolds into Functional Materials

The 1,2,4-triazole ring is a highly electron-deficient system, a characteristic that makes its derivatives excellent candidates for various applications in materials science. researchgate.netbenthamdirect.com This electron-deficient nature is beneficial for creating materials with specific electronic and thermal properties. Researchers have successfully incorporated 1,2,4-triazole moieties into a range of functional materials, including small molecules and polymers, leading to advancements in organic electronics, energy storage, and the development of high-performance polymers. researchgate.netbenthamdirect.com While research into the specific compound 4-(pyrrol-1-yl)-1,2,4-triazole in these advanced applications is not extensively documented in available literature, the broader family of 1,2,4-triazole derivatives provides significant insights into the potential of this structural scaffold.

The unique electronic properties of the 1,2,4-triazole core have led to its widespread use in organic electronic devices. Its derivatives have been instrumental in the fabrication of Organic Light-Emitting Diodes (OLEDs), solar cells, and other electronic components. benthamdirect.com

The electron-deficient character of the 1,2,4-triazole ring makes its derivatives highly effective as electron-transporting (ETL) and hole-blocking materials (HBL) in electronic devices like OLEDs. researchgate.netbenthamdirect.com These materials facilitate the movement of electrons while impeding the flow of holes, which helps to confine charge carriers within the emissive layer of a device, thereby boosting efficiency. ossila.com

A prominent example is 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ), which is frequently used as an efficient ETL and HBL in blue phosphorescent OLEDs. ossila.com Its low Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are advantageous for blocking holes and promoting electron injection and transport. ossila.com Similarly, bipyridyl-substituted triazole derivatives (Bpy-TAZs) have demonstrated high electron mobility (above 10⁻⁴ cm²/Vs) and effective hole-blocking capabilities. nii.ac.jp The introduction of bipyridyl groups enhances the electron-transporting properties of the triazole core. nii.ac.jp

Another derivative, Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane (SiTAZ), was specifically designed as an electron-transporting material for deep blue phosphorescent OLEDs. acs.org The inclusion of a silicon atom resulted in high electron mobility (6.2 × 10⁻⁴ cm² V⁻¹ s⁻¹) and a high triplet energy of 2.84 eV. acs.org When used as an HBL and ETL, SiTAZ enabled the fabrication of a deep blue PHOLED with a maximum external quantum efficiency (EQE) of 15.5%. researchgate.netacs.org

Table 1: Performance of 1,2,4-Triazole Derivatives as Hole-Blocking and Electron-Transporting Materials

Compound/MaterialApplicationKey PropertiesReported Efficiency/Mobility
TAZ ETL/HBL in PhOLEDsHigh triplet energy (2.7 eV), Low HOMO/LUMO levels (6.3/2.7 eV). ossila.comEnhances device performance by confining triplet excitons. ossila.com
Bpy-TAZs ETL/HBL in OLEDsGood hole-blocking ability, enhanced electron transport. nii.ac.jpElectron mobility > 10⁻⁴ cm²/Vs. nii.ac.jp
SiTAZ ETL/HBL in PHOLEDsHigh triplet energy (2.84 eV), High glass transition temp (115 °C). acs.orgElectron mobility: 6.2 × 10⁻⁴ cm² V⁻¹ s⁻¹; Max EQE: 15.5%. researchgate.netacs.org
TPO Electron Transport MaterialWide energy gap (3.77 eV), Deep HOMO level (−6.28 eV). researchgate.netHigh triplet energy (2.86 eV). researchgate.net

The integration of 1,2,4-triazole derivatives has shown considerable promise for improving the performance and stability of solar cells, particularly perovskite solar cells (PSCs). researchgate.netnih.gov Perovskite solar cells are noted for their high efficiency in converting light to electricity, but their stability can be a challenge. figshare.com

The introduction of 1,2,4-triazole as an additive into the perovskite precursor solution has been shown to improve the quality of the perovskite film, leading to larger crystal grains and fewer defects. figshare.com The three nitrogen atoms in the triazole ring can form strong hydrogen bonds within the perovskite structure, which enhances the material's stability. researchgate.netfigshare.com This additive approach helps to reduce charge carrier traps at the surface and grain boundaries of the perovskite film, minimizing non-radiative recombination and thereby boosting the power conversion efficiency (PCE) and durability of the PSCs. researchgate.netfigshare.com

In one study, incorporating 1,2,4-triazole into a triple-cation perovskite formulation resulted in a device with a high PCE of 20.9% and remarkable stability, maintaining performance for 700 hours under high heat (85 °C) and high relative humidity (85%). researchgate.net Another investigation using 1,2,4-triazole as an additive in carbon-based PSCs improved the PCE from 8.32% in the control device to 10.66%. figshare.com Furthermore, these modified cells retained 85% of their initial efficiency after 500 hours. figshare.com Donor-acceptor type molecules incorporating a 4-phenyl-1,2,4-triazole core have also been synthesized and used as efficient hole-transporting materials (HTMs), achieving PCEs as high as 14.4%, comparable to the expensive, commonly used HTM spiro-OMeTAD. nih.gov

Table 2: Performance of Perovskite Solar Cells Incorporating 1,2,4-Triazole Derivatives

1,2,4-Triazole Derivative/UseDevice TypeKey ImprovementPower Conversion Efficiency (PCE)
1,2,4-Triazole (Additive) Triple-Cation Perovskite Solar CellEnhanced stability and reduced trap density. researchgate.net20.9% researchgate.net
1,2,4-Triazole (Additive) Carbon-Based HTL-free PSCImproved film quality and longevity. figshare.com10.66% (up from 8.32%) figshare.com
TAZ-[MeOTPATh]₂ (HTM) Perovskite-Based Solar CellEffective intramolecular charge transfer. nih.gov14.4% nih.gov
PT-TZ (Polymer) Polymer Solar CellD-A copolymer with 1,2,4-triazole as acceptor. sioc-journal.cnLower HOMO level (-5.2 eV). sioc-journal.cn

In the field of OLEDs, 1,2,4-triazole derivatives are versatile, serving not only as ETL and HBL materials but also as core components of blue light emitters. rsc.orgrsc.org The development of efficient and stable blue emitters is a critical challenge in OLED technology. The electron-deficient triazole moiety is often combined with an electron-donating unit to create bipolar molecules with desirable properties for light emission. rsc.org

For instance, two novel bipolar blue emitters, TAZ-PPI and 4NTAZ-PPI, were synthesized by coupling a 1,2,4-triazole acceptor with a phenanthroimidazole donor. rsc.orgrsc.org These materials exhibited excellent thermal stability and high photoluminescence quantum yields. rsc.org Non-doped blue OLEDs based on these emitters achieved high maximum external quantum efficiencies (EQEs) of 7.3% and 5.9%, respectively, with negligible efficiency roll-off at high brightness. rsc.org The Commission Internationale de l'Eclairage (CIE) coordinates for these devices were in the deep blue region. rsc.org

Other research has focused on iridium(III) complexes that contain a 4-phenyl-4H-1,2,4-triazole group. rsc.org These complexes, when used in OLEDs, facilitate charge trapping and lead to high efficiencies. A double-emitting-layer device using one such complex achieved a peak EQE of 31.43% with only mild efficiency roll-off at high luminance. rsc.org

Table 3: Performance of OLEDs Utilizing 1,2,4-Triazole Derivatives

1,2,4-Triazole DerivativeRole in OLEDKey Performance Metric
4NTAZ-PPI Blue EmitterMax EQE: 7.3%; CIE: (0.149, 0.131) at 1000 cd m⁻². rsc.org
TAZ-PPI Blue EmitterMax EQE: 5.9%; CIE: (0.149, 0.130) at 1000 cd m⁻². rsc.org
Iridium(III) complex with 4-phenyl-4H-1,2,4-triazole Green EmitterPeak EQE: 31.43%. rsc.org
SiTAZ ETL/HBLMax EQE: 15.5% in a deep blue PHOLED. researchgate.netacs.org

The application of 1,2,4-triazole derivatives extends to energy storage, particularly in the development of electrolytes and electrodes for supercapacitors. researchgate.netrsc.org Supercapacitors are valued for their high power density and long cycle life. rsc.org

One study reported a novel anhydrous gel electrolyte based on 1,2,4-triazole-terminated 1,4-butanediol (B3395766) diglycidyl ether (BG(Tri)₂). researchgate.net When doped with phosphoric acid and an ionic liquid, this electrolyte exhibited high ionic conductivity and stability, making it suitable for high-temperature applications. A supercapacitor using this electrolyte achieved a maximum specific capacitance of 147 F g⁻¹ and an energy density of 10.2 Wh kg⁻¹. researchgate.net Notably, the specific capacitance increased to 271 F g⁻¹ when the operating temperature was raised from 25 °C to 75 °C. researchgate.net

In another approach, nitrogen-rich covalent triazine frameworks (CTFs) functionalized with 1,2,3-triazole were synthesized. rsc.org These materials, with high surface areas and a blend of micropores and mesopores, were used to assemble a symmetric aqueous supercapacitor. The device delivered a capacitance of up to 225.7 F g⁻¹ and record energy (44.7 Wh kg⁻¹) and power densities (5526.8 W kg⁻¹). rsc.org It also demonstrated excellent stability, retaining 95.6% of its initial capacitance after 10,000 cycles. rsc.org Furthermore, a self-healable supercapacitor was created using a hydrogel made from copolymerizing 1-vinyl-1,2,4-triazole (B1205247) and N-acryloyl glycinamide, which showed a specific capacitance of 282.62 F g⁻¹ and retained 97% of its capacitance after 10,000 cycles. arxiv.orgarxiv.org

The inherent stability of the 1,2,4-triazole ring makes it a valuable building block for creating heat-resistant and thermostable polymers. nih.govacs.org These polymers are sought after for applications where materials must withstand high temperatures without degrading.

Poly(aryl ether)s containing 1,2,4-triazole moieties have been synthesized and shown to possess high glass transition temperatures (Tg), ranging from 222 to 283 °C. acs.org These polymers could be cast from solution to form clear, flexible, and tough films. acs.org The synthesis of copolymers containing the 1,2,4-triazole ring in both the polymer backbone and as a pendent group has also been achieved. acs.org

Research into copolymers of 1-vinyl-1,2,4-triazole has also demonstrated the promise of these materials for creating thermally stable membranes. nih.gov These copolymers can increase the thermal stability of electrolyte membranes up to 300-330 °C and improve their mechanical strength, making them suitable for use in proton-conducting membranes under anhydrous conditions and at high temperatures. nih.gov Additionally, energetic polymer salts derived from 1-vinyl-1,2,4-triazole have been shown to have good thermal properties. researchgate.net

Table 4: Thermal Properties of Polymers Containing 1,2,4-Triazole

Polymer SystemKey FeatureReported Thermal Stability
Poly(aryl ether)s with pendent 1,2,4-triazole High Tg, tough films. acs.orgGlass Transition Temperatures (Tg): 222 to 283 °C. acs.org
Copolymers of 1-vinyl-1,2,4-triazole For proton-conducting membranes. nih.govIncreased thermal stability up to 300–330 °C. nih.gov
Polymer with 1,2,4-triazole and diphenylphosphine (B32561) oxide moieties (TPO) High thermal stability. researchgate.netDecomposition temperature at 423 °C. researchgate.net
Polymers based on 1-vinyl-1,2,4-triazole Good thermal properties. researchgate.netHigh densities > 1.5 g cm⁻³. researchgate.net
Solar Cells and Perovskite Solar Cells

Energy Storage Devices (e.g., Supercapacitors)

Structure-Property Relationships in Material Applications

The unique molecular architecture of this compound, characterized by the linkage of two distinct five-membered aromatic heterocycles, gives rise to specific structural and electronic properties that can be advantageous in the field of advanced materials science. The relationship between its structure and potential material properties is rooted in its crystallography, intermolecular interactions, and the inherent characteristics of the pyrrole (B145914) and triazole moieties.

In the crystalline state, the molecules of this compound are linked by C-H···N hydrogen bonds. nih.gov Additionally, weaker offset face-to-face π-π stacking interactions are observed. nih.gov These non-covalent interactions play a crucial role in the self-assembly of the molecules, leading to a stable three-dimensional supramolecular architecture. The strength and directionality of these interactions can significantly impact the mechanical and thermal properties of materials derived from this compound.

The 1,2,4-triazole ring system is known for its electron-donating and coordinating abilities, which has led to its use in functional polymers and industrial coatings. rjptonline.org The presence of multiple nitrogen atoms in the triazole ring makes it an excellent ligand for coordinating with metal ions. This property is foundational for creating metal-organic frameworks (MOFs) and coordination polymers. The specific structure of this compound, with its appended pyrrole group, can influence the resulting coordination geometry and the properties of the final material.

Computational studies, such as those using Density Functional Theory (DFT), provide further insight into the thermodynamic stabilities of related pyrrolyltriazole structures. acs.org Such calculations are essential for predicting the behavior of these molecules in different environments and for designing new materials with tailored electronic and optical properties. While broadly, 1,2,4-triazole derivatives are recognized for their utility in materials science, the specific properties of this compound would be a direct consequence of its unique combination of pyrrole and triazole rings. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Research into 4-(pyrrol-1-yl)-1,2,4-triazole and its derivatives has yielded several key academic contributions. The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore found in a variety of drugs, and its combination with a pyrrole (B145914) moiety offers potential for modified or enhanced biological activities. vulcanchem.commdpi.com

Key contributions include:

Synthesis and Functionalization: A primary focus of research has been the development of efficient synthetic routes to this compound and its analogs. acs.orgnih.gov Studies have demonstrated the synthesis of related pyrrolyl-triazole ensembles and their subsequent transformations, such as reductive debenzylation to yield substituted 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazoles and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazoles. acs.orgnih.gov The reactivity of the compound, influenced by both the pyrrole and triazole rings, allows for further functionalization, including reactions with sulfur to form thione derivatives. vulcanchem.comacs.org

Structural Characterization: The molecular structure of this compound has been elucidated, revealing two planar five-membered rings connected by a nitrogen-nitrogen bond. nih.gov The triazole ring is positioned nearly at a right angle to the pyrrole ring. nih.gov Spectroscopic characterization using NMR and IR spectroscopy provides key data for its identification. vulcanchem.com

Biological Evaluation: While extensive biological evaluation of the parent compound is still developing, derivatives of 1,2,4-triazoles are known for a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties. vulcanchem.comdergipark.org.trmdpi.com The incorporation of the pyrrole moiety is anticipated to modulate these activities by altering properties like lipophilicity and electronic distribution. vulcanchem.com For instance, certain pyrrole- and 1,2,4-triazole-containing compounds have been investigated for their potential as antibacterial and antitubercular agents. researchgate.netrjptonline.org

Unexplored Research Avenues and Challenges

Despite the progress made, several areas concerning this compound remain underexplored, presenting both opportunities and challenges for future research.

Unexplored Research Avenues:

Expanded Biological Screening: A comprehensive evaluation of the biological activity of this compound and its simple derivatives is needed. vulcanchem.com This includes screening for antiviral, anticancer, neuroprotective, and anti-inflammatory effects. vulcanchem.comdergipark.org.tr

Catalytic Applications: The potential of this compound to act as a precursor for N-heterocyclic carbene (NHC) ligands is an exciting and largely unexplored area. vulcanchem.com These NHCs could be valuable in organocatalysis and for coordination with transition metals to form novel catalytic complexes. vulcanchem.com

Materials Science: The unique electronic and structural properties of this compound could be harnessed in the development of new materials, such as organic semiconductors. scilit.net

Challenges:

Synthesis of Specific Isomers: The synthesis of specific isomeric forms with different connection points between the pyrrole and triazole rings can be challenging and requires the development of highly selective synthetic methodologies. vulcanchem.com

Understanding Structure-Activity Relationships (SAR): A significant challenge lies in systematically understanding the relationship between the structure of substituted 4-(pyrrol-1-yl)-1,2,4-triazoles and their biological activity. This requires the synthesis and testing of a diverse library of compounds.

Ring-Opening Reactions: Under certain conditions, the triazole ring in related systems can undergo opening, leading to the formation of N-cyanoformimidamide derivatives. acs.orgnih.gov Preventing such side reactions during synthesis and functionalization can be a hurdle.

Potential for Development of Novel Methodologies and Applications

The unique structure of this compound provides a foundation for the development of novel synthetic methodologies and a wide range of applications.

Novel Methodologies:

Combinatorial Chemistry: The scaffold is well-suited for combinatorial chemistry approaches to generate large libraries of derivatives for high-throughput screening. Systematic introduction of various substituents on both the pyrrole and triazole rings can lead to the discovery of compounds with optimized properties. vulcanchem.com

Click Chemistry: The triazole moiety is a key component in "click" chemistry reactions, suggesting that this compound could be a valuable building block in this area for the construction of more complex molecules.

Flow Chemistry: The development of continuous flow synthesis methods for this compound and its derivatives could offer advantages in terms of safety, scalability, and efficiency.

Potential Applications:

Pharmaceutical Development: The compound and its derivatives hold significant promise in the development of new therapeutic agents, particularly as antifungal and antimicrobial drugs. vulcanchem.com The 1,2,4-triazole scaffold is a core component of several existing antifungal medications. vulcanchem.comtandfonline.com

Agrochemicals: Triazole compounds are widely used as fungicides in agriculture. Derivatives of this compound could lead to the development of new and more effective agrochemicals.

Coordination Chemistry: The nitrogen atoms in the triazole ring provide excellent sites for coordination with metal ions, making these compounds promising ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or catalytic properties. mdpi.com

Broader Impact on Heterocyclic Chemistry and Allied Fields

The study of this compound contributes significantly to the broader field of heterocyclic chemistry and its allied disciplines.

Advancement of Heterocyclic Synthesis: Research into the synthesis of this bifunctional heterocycle drives the development of new and improved synthetic methods that can be applied to other complex heterocyclic systems. dergipark.org.tr

Drug Discovery and Medicinal Chemistry: The exploration of the biological activities of this compound derivatives provides valuable insights for medicinal chemists and contributes to the pipeline of potential new drug candidates. mdpi.comwiley.com The 1,2,4-triazole ring is a key structural motif in many marketed drugs. mdpi.com

Interdisciplinary Research: The diverse potential applications of this compound in catalysis, materials science, and medicine foster interdisciplinary collaborations, bringing together chemists, biologists, and materials scientists to address complex scientific challenges.

Q & A

Q. What are the common synthetic routes for preparing 4-(Pyrrol-1-yl)-1,2,4-triazole derivatives?

The synthesis of 1,2,4-triazole derivatives typically involves:

  • Precursor utilization : 3-Amino-1,2,4-triazole is a key precursor for scaffold modification. Reactions with hydrazine hydrate or carboxylic acids (e.g., in phosphorus oxychloride) enable the introduction of pyrrole or other substituents .
  • Microwave-assisted synthesis : This method reduces reaction time and improves yields compared to conventional heating, as demonstrated in the synthesis of indole-triazole hybrids .
  • Stepwise functionalization : For example, coupling 4-amino-1,2,4-triazole with pyrazole fragments via condensation reactions, followed by thiolation or sulfinylamino group introduction using reagents like thionyl chloride .

Q. How are 1,2,4-triazole derivatives characterized to confirm their molecular structure?

Standard techniques include:

  • Spectroscopic analysis : IR for functional groups (e.g., N–H, C=S), 1^1H-NMR for proton environments, and mass spectrometry for molecular weight confirmation .
  • Chromatography : HPLC to assess purity and individual compound isolation .
  • Elemental analysis : Quantifying C, H, N, and S content to verify stoichiometry .

Q. What biological activities are commonly associated with 1,2,4-triazole derivatives?

Reported activities include:

  • Antifungal : Inhibition of ergosterol biosynthesis via 14α-demethylase lanosterol (CYP51) targeting, validated through molecular docking (PDB: 3LD6) .
  • Anticancer : Apoptosis induction and angiogenesis suppression in hormone-responsive cancers .
  • Antiepileptic : Low neurotoxicity observed in fused quinoline-triazole derivatives .

Q. What in silico methods are used to predict the biological activity of 1,2,4-triazole derivatives?

  • Molecular docking : Tools like AutoDock assess binding affinity to targets (e.g., fungal CYP51 or human HSP90) .
  • Toxicity prediction : Platforms like ProTox-II evaluate acute toxicity and endocrine-disrupting potential .

Q. How do substituents on the triazole ring influence pharmacological properties?

  • Electron-withdrawing groups (e.g., halogens) enhance antifungal activity by improving target interaction .
  • Bulkier substituents (e.g., pyrazole or methoxyphenyl) reduce toxicity by limiting off-target binding .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of this compound derivatives?

  • In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to measure cytotoxicity. Compare results with reference drugs like doxorubicin .
  • In vivo models : Test efficacy in xenograft mice, monitoring tumor volume and biomarkers (e.g., caspase-3 for apoptosis) .
  • Mechanistic studies : Perform RNA sequencing to identify pathways (e.g., PI3K/AKT) affected by triazole derivatives .

Q. What strategies can resolve contradictions in reported toxicity data for 1,2,4-triazole derivatives?

  • Comparative studies : Conduct parallel in silico (e.g., molecular docking) and in vivo assays to validate toxicity thresholds .
  • Standardized protocols : Use OECD guidelines for acute toxicity testing (e.g., LD50_{50} determination in rodents) .
  • Substituent analysis : Correlate toxicity with specific functional groups (e.g., thiol vs. sulfinyl groups) using QSAR models .

Q. How can synthesis conditions be optimized to reduce byproduct formation in triazole derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for pyrazole-triazole hybrids .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity in cyclocondensation reactions .
  • Microwave irradiation : Reduces reaction time from hours to minutes, minimizing degradation .

Q. What methodologies assess the environmental impact of 1,2,4-triazole derivatives in agrochemical use?

  • Leaching studies : Monitor groundwater contamination using HPLC-MS after field application of azole fungicides .
  • Ecotoxicity assays : Test on non-target organisms (e.g., Daphnia magna) to determine LC50_{50} values .
  • Degradation analysis : Track photolytic or microbial breakdown products via mass spectrometry .

Q. How can molecular docking guide the design of triazole derivatives with enhanced target specificity?

  • Binding site analysis : Identify key residues (e.g., His310 in CYP51) for hydrogen bonding or hydrophobic interactions .
  • Scaffold hopping : Modify pyrrole-triazole hybrids to mimic co-crystallized ligands (e.g., fluconazole) .
  • Free energy calculations : Use MM-GBSA to rank derivatives by binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.